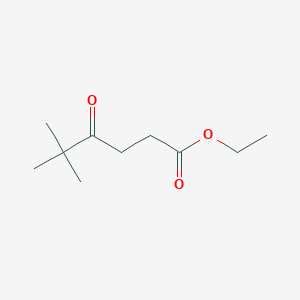

Ethyl 5,5-dimethyl-4-oxohexanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5,5-dimethyl-4-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-5-13-9(12)7-6-8(11)10(2,3)4/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUCPUODHDLBLAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10555718 | |

| Record name | Ethyl 5,5-dimethyl-4-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10555718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37174-98-4 | |

| Record name | Hexanoic acid, 5,5-dimethyl-4-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37174-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5,5-dimethyl-4-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10555718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 5,5-dimethyl-4-oxohexanoate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to Ethyl 5,5-dimethyl-4-oxohexanoate, a valuable γ-keto ester intermediate in organic synthesis. The document emphasizes a robust and efficient methodology centered around the copper-catalyzed conjugate addition of a sterically hindered Grignard reagent to an α,β-unsaturated ester. A detailed experimental protocol, causality behind procedural choices, and a discussion of alternative synthetic strategies are presented to equip researchers with the necessary knowledge for successful and reproducible synthesis.

Introduction and Significance

This compound is a γ-keto ester characterized by a quaternary carbon center adjacent to the ketone functionality. This structural motif is of significant interest in medicinal chemistry and materials science, serving as a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and substituted cyclopentenones. The efficient and selective synthesis of this keto ester is therefore a crucial undertaking for researchers engaged in the development of novel chemical entities.

This guide will focus on a primary synthetic route that is both conceptually straightforward and amenable to laboratory-scale production: the copper-catalyzed 1,4-conjugate addition (Michael addition) of tert-butylmagnesium chloride to ethyl acrylate. The rationale for this approach lies in its atom economy and the direct formation of the target carbon skeleton.

Strategic Analysis of Synthetic Routes

The synthesis of γ-keto esters can be approached through several established methodologies. The choice of a particular route is often dictated by the availability of starting materials, desired scale, and tolerance to specific functional groups.

Conjugate Addition of Organometallic Reagents

The Michael addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound is a cornerstone of carbon-carbon bond formation.[1][2] For the synthesis of this compound, the most direct disconnection points to the addition of a tert-butyl nucleophile to an ethyl acrylate derivative.

Grignard reagents are powerful carbon nucleophiles; however, their reaction with α,β-unsaturated carbonyls can lead to a mixture of 1,2-addition (to the carbonyl carbon) and 1,4-addition (conjugate addition) products.[3] The regioselectivity is influenced by factors such as the structure of the Grignard reagent and the substrate, as well as the reaction conditions. To selectively favor the desired 1,4-addition, a copper catalyst is often employed. The in-situ formation of an organocuprate species (Gilman reagent) from the Grignard reagent and a copper(I) salt effectively directs the nucleophilic attack to the β-position of the unsaturated ester.[1][2][4]

Acylation of Organometallic Reagents

An alternative strategy involves the reaction of an acyl chloride with an organometallic reagent. In the context of this compound synthesis, this would entail the reaction of pivaloyl chloride (2,2-dimethylpropanoyl chloride) with a suitable organometallic nucleophile derived from ethyl 3-halopropanoate. Organocuprates are particularly effective for this transformation as they selectively react with acyl chlorides to yield ketones, whereas more reactive organometallics like Grignard reagents can lead to over-addition to form tertiary alcohols.[5]

While viable, this approach is less direct than the conjugate addition route as it requires the prior preparation of a specific organometallic reagent from an ethyl propanoate derivative.

Recommended Synthetic Protocol: Copper-Catalyzed Conjugate Addition

This section provides a detailed, step-by-step protocol for the synthesis of this compound via the copper(I) chloride-catalyzed conjugate addition of tert-butylmagnesium chloride to ethyl acrylate.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| tert-Butyl chloride | C₄H₉Cl | 92.57 | ≥99% | Sigma-Aldrich |

| Magnesium turnings | Mg | 24.31 | ≥99.5% | Sigma-Aldrich |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | ≥99.7% | Sigma-Aldrich |

| Copper(I) chloride | CuCl | 98.99 | ≥99% | Sigma-Aldrich |

| Ethyl acrylate | C₅H₈O₂ | 100.12 | ≥99% (inhibitor removed) | Sigma-Aldrich |

| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | - | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | Fisher Scientific |

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

Part A: Preparation of tert-Butylmagnesium Chloride

-

Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. Flame-dry all glassware and allow it to cool under an inert atmosphere.

-

To the flask, add magnesium turnings (1.2 equivalents).

-

Add anhydrous diethyl ether to cover the magnesium.

-

In the dropping funnel, prepare a solution of tert-butyl chloride (1.0 equivalent) in anhydrous diethyl ether.

-

Add a small portion of the tert-butyl chloride solution to the magnesium suspension. If the reaction does not initiate spontaneously (indicated by bubbling and a gray, cloudy appearance), add a small crystal of iodine or gently warm the flask.

-

Once the reaction has started, add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete reaction.

Part B: Copper-Catalyzed Conjugate Addition

-

In a separate, dry, three-necked round-bottom flask under an inert atmosphere, suspend copper(I) chloride (0.1 equivalents) in anhydrous diethyl ether.

-

Cool the copper(I) chloride suspension to -10 °C using an ice-salt bath.

-

Slowly add the freshly prepared tert-butylmagnesium chloride solution (from Part A) to the stirred copper(I) chloride suspension via a cannula. A color change should be observed, indicating the formation of the organocuprate.

-

Stir the resulting mixture at -10 °C for 30 minutes.

-

Prepare a solution of freshly distilled ethyl acrylate (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the organocuprate suspension at -10 °C.

-

Stir the reaction mixture at -10 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-3 hours.

Part C: Workup and Purification

-

Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound as a colorless oil.

Mechanistic Rationale

The key to this synthesis is the in-situ formation of a lithium di(tert-butyl)cuprate-like species, which acts as a soft nucleophile. This softness directs the addition to the β-carbon of the electron-deficient alkene in ethyl acrylate, following the principles of Hard and Soft Acids and Bases (HSAB) theory.

Caption: Simplified reaction mechanism for the synthesis.

Data Summary and Expected Results

| Parameter | Expected Value/Range | Notes |

| Yield | 60-80% | Dependent on the purity of reagents and reaction conditions. |

| Physical Appearance | Colorless oil | - |

| Boiling Point | ~105-110 °C at 15 mmHg | Literature values for similar compounds suggest this range. |

| ¹H NMR (CDCl₃) | δ ~2.7 (t, 2H), ~2.5 (t, 2H), ~1.2 (s, 9H), ~4.1 (q, 2H), ~1.25 (t, 3H) | Predicted chemical shifts. |

| ¹³C NMR (CDCl₃) | δ ~212, ~173, ~44, ~60, ~36, ~28, ~26, ~14 | Predicted chemical shifts. |

| IR (neat) | ~1735 cm⁻¹ (ester C=O), ~1715 cm⁻¹ (ketone C=O) | Characteristic carbonyl stretches. |

Concluding Remarks

The copper-catalyzed conjugate addition of tert-butylmagnesium chloride to ethyl acrylate represents a reliable and efficient method for the synthesis of this compound. The protocol detailed in this guide is designed to be reproducible and scalable for typical laboratory needs. By understanding the underlying mechanistic principles and adhering to the experimental procedures, researchers can confidently prepare this valuable synthetic intermediate for their drug discovery and development endeavors.

References

-

Michael Addition Reaction and Conjugate Addition. (n.d.). Master Organic Chemistry. Retrieved from [Link]

-

Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Reactions of organocopper reagents. (2023, November 29). In Wikipedia. Retrieved from [Link]

-

Conjugate addition of Grignard reagents to α,β-unsaturated esters. IV. Cuprous chloride catalyzed additions to ethyl esters. (1958). Acta Chemica Scandinavica, 12, 2046-2047. Retrieved from [Link]

-

Copper catalyzed conjugate addition of highly functionalized arylmagnesium compounds to enones. (2000). Tetrahedron Letters, 41(19), 3719-3722. Retrieved from [Link]

-

Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. (2001). Proceedings of the National Academy of Sciences, 98(10), 5378-5380. Retrieved from [Link]

-

Conjugate Addition of Grignard Reagents to Thiochromones Catalyzed by Copper Salts: A Unified Approach to Both 2-Alkylthiochroman-4-One and Thioflavanone. (2018). Molecules, 23(10), 2465. Retrieved from [Link]

-

Gilman Reagents (Organocuprates): What They're Used For. (2016, February 5). Master Organic Chemistry. Retrieved from [Link]

Sources

- 1. Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]

- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 5. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]

Ethyl 5,5-dimethyl-4-oxohexanoate chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of Ethyl 5,5-dimethyl-4-oxohexanoate

Abstract

This technical guide provides a comprehensive analysis of this compound, a β-keto ester of significant interest in synthetic organic chemistry. As a bifunctional molecule, it possesses both electrophilic and nucleophilic centers, rendering it a versatile building block for the synthesis of more complex molecular architectures, including various heterocyclic compounds and natural products.[1] This document delineates its physicochemical properties, provides a detailed protocol for its analytical characterization, explores its chemical reactivity, and outlines a robust synthetic methodology. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical attributes of this compound.

The Strategic Importance of β-Keto Esters in Synthesis

β-Keto esters are a cornerstone of modern organic synthesis, primarily due to the strategic placement of two carbonyl groups in a 1,3-relationship. This arrangement confers several crucial reactive properties:

-

Acidic α-Protons: The methylene protons situated between the two carbonyls (the C3 position) exhibit enhanced acidity, facilitating deprotonation to form a stabilized enolate.

-

Nucleophilic Enolate: The resulting enolate is a potent carbon nucleophile, capable of undergoing a wide array of alkylation and acylation reactions.

-

Electrophilic Carbonyls: Both the ketone and ester carbonyl carbons serve as electrophilic sites, susceptible to attack by various nucleophiles.

This duality of function allows β-keto esters like this compound to act as key intermediates in the construction of diverse molecular frameworks, finding applications in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1][2][3] Their ability to undergo transformations such as palladium-catalyzed decarboxylative allylations further expands their synthetic potential beyond classical methods.[4]

Physicochemical and Spectroscopic Profile

Compound Identification

A summary of the core identification parameters for this compound is presented below.

| Parameter | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | Ethyl pivaloylpropionate | - |

| CAS Number | 5409-56-3 | [5] |

| Molecular Formula | C₁₀H₁₈O₃ | Calculated |

| Molecular Weight | 186.25 g/mol | Calculated |

| Chemical Structure | CH₃C(CH₃)₂C(=O)CH₂CH₂C(=O)OCH₂CH₃ | - |

Physical Properties

Specific experimental physical data for this compound is not extensively reported. However, properties can be estimated based on analogous β-keto esters. For instance, a structurally related compound, Ethyl 4-acetyl-5-oxohexanoate, is a colorless liquid with a boiling point of 153-154 °C and a specific gravity of 1.067 g/cm³.[6] It is expected that this compound would exhibit similar properties, being a liquid at room temperature with limited solubility in water but high solubility in common organic solvents like ethanol, diethyl ether, and ethyl acetate.

Analytical Characterization Workflow

A multi-spectroscopic approach is essential for the unambiguous structural confirmation and purity assessment of this compound. The interplay between Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy provides a self-validating system for analysis.[7][8]

Caption: Workflow for structural verification.

Infrared (IR) Spectroscopy

-

Principle: IR spectroscopy identifies functional groups by measuring the absorption of infrared radiation at specific vibrational frequencies.

-

Experimental Protocol:

-

Ensure the ATR (Attenuated Total Reflectance) crystal or salt plates (NaCl) are clean by wiping with dry spectroscopic-grade isopropanol.

-

Acquire a background spectrum of the empty accessory.

-

Apply a single drop of neat this compound liquid directly onto the ATR crystal or as a thin film between salt plates.

-

Acquire the sample spectrum over a range of 4000-600 cm⁻¹.

-

-

Predicted Spectral Data:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~2970-2850 | C-H Stretch | Aliphatic (sp³) | Characteristic of methyl and methylene groups. |

| ~1745 | C=O Stretch | Ester | The ester carbonyl typically appears at a higher frequency than a ketone.[9] |

| ~1715 | C=O Stretch | Ketone | The ketone carbonyl is a strong, sharp absorption.[9] |

| ~1250-1150 | C-O Stretch | Ester | Represents the stretching of the C-O single bond in the ester moiety. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei.

-

Experimental Protocol:

-

Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

-

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assigned Protons |

| ~4.12 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~2.75 | Triplet (t) | 2H | -C(=O)-CH₂ -CH₂- |

| ~2.55 | Triplet (t) | 2H | -CH₂-CH₂ -C(=O)- |

| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |

| ~1.15 | Singlet (s) | 9H | -C(=O)-C(CH₃ )₃ |

-

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assigned Carbon |

| ~212 | Ketone C =O |

| ~173 | Ester C =O |

| ~61 | -O-CH₂ -CH₃ |

| ~44 | -C (CH₃)₃ |

| ~36 | -C(=O)-CH₂ -CH₂- |

| ~28 | -CH₂-CH₂ -C(=O)- |

| ~26 | -C(CH₃ )₃ |

| ~14 | -O-CH₂-CH₃ |

Mass Spectrometry (MS)

-

Principle: MS provides the molecular weight and structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments after ionization.

-

Experimental Protocol:

-

Inject a dilute solution of the sample in a volatile solvent (e.g., ethyl acetate) into a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Utilize an electron ionization (EI) source at 70 eV.

-

The GC will separate the compound from any impurities before it enters the mass analyzer.

-

-

Predicted Fragmentation: The molecular ion (M⁺) peak is expected at m/z = 186. Key fragments would arise from characteristic cleavages.

Caption: Predicted major EI fragmentation pathways.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its β-dicarbonyl system.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

- 3. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 6. fishersci.com [fishersci.com]

- 7. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 8. lehigh.edu [lehigh.edu]

- 9. researchgate.net [researchgate.net]

Ethyl 5,5-dimethyl-4-oxohexanoate: A Technical Guide for the Modern Researcher

An In-Depth Exploration of a Versatile β-Keto Ester in Synthetic and Medicinal Chemistry

Introduction

Ethyl 5,5-dimethyl-4-oxohexanoate is a member of the β-keto ester class of organic compounds, a family of molecules that holds a significant position in the landscape of chemical synthesis and drug discovery.[1][2] The characteristic arrangement of a ketone and an ester functional group separated by a methylene unit imparts a unique reactivity profile, making these compounds exceptionally versatile building blocks. While specific literature on this compound is not abundant, its structural features are representative of a class of molecules that are instrumental in the construction of complex molecular architectures. This guide will, therefore, provide a comprehensive overview of this compound, leveraging the extensive knowledge base of β-keto esters to offer insights into its synthesis, properties, and potential applications for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

This compound is characterized by a hexanoate backbone with a ketone at the 4-position and two methyl groups at the 5-position. The ethyl ester functionality at the terminus of the chain is a common feature in many commercially available β-keto esters.

Structure:

While a specific CAS number for this compound is not readily found in major chemical databases, its molecular identity is established. The methyl ester analog, mthis compound, is documented with the CAS number 34553-32-7.[3]

Physicochemical Data for this compound:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O₃ | PubChemLite |

| Molecular Weight | 186.25 g/mol | PubChemLite |

| XlogP (Predicted) | 1.5 | PubChemLite |

| Monoisotopic Mass | 186.1256 Da | PubChemLite |

Synthetic Methodologies for β-Keto Esters

The synthesis of β-keto esters can be achieved through several reliable and well-established methods in organic chemistry. The choice of a particular synthetic route often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Claisen Condensation

The Claisen condensation is a classical and powerful carbon-carbon bond-forming reaction that involves the reaction of two ester molecules in the presence of a strong base to form a β-keto ester. The "crossed" Claisen condensation, where one of the esters is non-enolizable, is particularly useful for synthesizing specific β-keto esters and avoiding self-condensation byproducts.[1]

Acylation of Ketone Enolates

A highly effective and direct method for the synthesis of β-keto esters is the acylation of a ketone enolate with an acylating agent. For the synthesis of this compound, this would involve the acylation of the enolate of pinacolone (3,3-dimethyl-2-butanone) with an ethyl ester-containing acylating agent.

Transesterification

Transesterification is a valuable method for modifying existing β-keto esters.[4][5] This process involves converting one type of ester to another, for example, a methyl ester to an ethyl ester, by reacting it with the corresponding alcohol in the presence of an acid or base catalyst. This method is particularly advantageous as it allows for the diversification of β-keto esters from readily available starting materials and avoids the use of unstable β-keto acids which are prone to decarboxylation.[5]

Experimental Protocol: Synthesis of a β-Keto Ester via Acylation of a Ketone

The following is a representative protocol for the synthesis of a β-keto ester from a ketone and ethyl chloroformate, which can be adapted for the synthesis of this compound.[6]

Materials:

-

Ketone (e.g., pinacolone for the target molecule)

-

Base (e.g., Lithium diisopropylamide - LDA)

-

Ethyl chloroformate

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

A solution of the ketone in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C in a dry ice/acetone bath.

-

A solution of LDA in THF is added dropwise to the ketone solution with constant stirring. The mixture is stirred at -78 °C for 30-60 minutes to ensure complete enolate formation.

-

Ethyl chloroformate is then added dropwise to the reaction mixture. The reaction is allowed to proceed at -78 °C for a specified time, typically 1-2 hours, and then gradually warmed to room temperature.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the pure β-keto ester.

Diagram of a General Synthetic Workflow for β-Keto Esters:

Caption: General workflow for the synthesis of β-keto esters via ketone acylation.

Applications in Research and Drug Development

The unique structural motif of β-keto esters, possessing both electrophilic and nucleophilic sites, makes them highly valuable intermediates in organic synthesis.[1][5]

Versatile Synthetic Intermediates

β-Keto esters are precursors to a wide array of other molecules. The ketone functionality can undergo reactions such as reduction, olefination, and reductive amination, while the ester can be hydrolyzed, reduced, or converted to an amide. The acidic α-protons allow for easy alkylation, providing a straightforward route to more complex carbon skeletons.

Synthesis of Heterocyclic Compounds

A significant application of β-keto esters is in the synthesis of heterocyclic compounds. For example, they are key starting materials for the synthesis of pyrazolones, an important class of compounds with a broad range of biological activities, including analgesic, anti-inflammatory, and antipyretic properties.[6] The reaction of a β-keto ester with hydrazine or its derivatives provides a direct route to the pyrazolone core structure.[6]

Role in Medicinal Chemistry and Drug Discovery

The β-keto ester moiety is found in a number of biologically active molecules and serves as a key pharmacophore or a crucial intermediate in their synthesis. Recent research has explored the design of β-keto esters as potential antibacterial agents.[7] This approach is based on their structural similarity to N-acyl homoserine lactones, which are signaling molecules in bacterial quorum sensing. By mimicking these signaling molecules, β-keto esters can potentially interfere with bacterial communication and virulence.[7]

Diagram of β-Keto Esters as Precursors to Bioactive Molecules:

Caption: β-Keto esters as versatile intermediates in the synthesis of bioactive compounds.

Analytical Characterization

The structural features of this compound would give rise to a distinct set of signals in various spectroscopic analyses.

-

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show a triplet and a quartet for the ethyl group of the ester. The two methylene groups between the carbonyls would appear as triplets. A key feature would be a singlet with a large integration corresponding to the six protons of the two methyl groups at the 5-position.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for the two carbonyl carbons (ketone and ester). The quaternary carbon at the 5-position would also be readily identifiable. Signals for the ethyl group and the methylene carbons would also be present in the aliphatic region.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by two strong absorption bands in the carbonyl region (1700-1750 cm⁻¹), corresponding to the stretching vibrations of the ketone and ester C=O bonds.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (186.25 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and cleavage adjacent to the carbonyl groups.

Conclusion

This compound, as a representative of the β-keto ester family, is a compound of significant interest for researchers in organic synthesis and medicinal chemistry. While specific data for this molecule is limited, the well-established chemistry of β-keto esters provides a robust framework for its synthesis and potential applications. Its versatile structure allows for a multitude of chemical transformations, making it a valuable building block for the creation of more complex and potentially bioactive molecules. For drug development professionals, the β-keto ester motif continues to be a relevant scaffold for the design of novel therapeutic agents. This guide provides a solid foundation for any scientist looking to explore the potential of this compound and other β-keto esters in their research endeavors.

References

-

(2021). β‐Ketoesters: An Overview and It's Applications via Transesterification. ChemistrySelect. Available at: [Link]

-

Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances. Available at: [Link]

-

Tsuji, J. (2005). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Available at: [Link]

-

Pérez-Pérez, A., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules. Available at: [Link]

-

Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances. Available at: [Link]

-

Pérez-Pérez, A., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. International Journal of Molecular Sciences. Available at: [Link]

-

Ragavan, R. V., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Organic and Medicinal Chemistry Letters. Available at: [Link]

-

Mai, A., et al. (2007). A New Synthesis of β-Keto Esters of the Type RCOCH2COOC2H51,2. Journal of Medicinal Chemistry. Available at: [Link]

-

CAS Common Chemistry. (n.d.). Amlodipine besylate. Available at: [Link]

-

PubChem. (n.d.). Ethyl 5-methyl-4-oxohexanoate. Available at: [Link]

-

PubChem. (n.d.). Mthis compound. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Mthis compound | C9H16O3 | CID 12383075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

- 6. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 5,5-dimethyl-4-oxohexanoate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 5,5-dimethyl-4-oxohexanoate, a β-keto ester of interest in synthetic chemistry and drug development. As a molecule possessing both ketone and ester functionalities, its structural elucidation relies on the synergistic application of multiple spectroscopic techniques. This document offers an in-depth exploration of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide is designed for researchers, scientists, and drug development professionals, detailing not only the spectral data but also the underlying principles and experimental methodologies. Each section provides a self-validating framework, explaining the causality behind experimental choices and the logic of spectral interpretation, grounded in authoritative references.

Molecular Structure and Spectroscopic Overview

This compound is a β-keto ester with the molecular formula C₁₀H₁₈O₃. The presence of two carbonyl groups and various aliphatic protons necessitates a multi-faceted analytical approach for unambiguous structural confirmation. This guide will systematically dissect the expected data from core spectroscopic techniques.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.[1] For this compound, both ¹H and ¹³C NMR provide critical, complementary information about its structure.

Experimental Protocol: NMR Spectroscopy

A robust NMR protocol is essential for acquiring high-quality, reproducible data.

Sample Preparation:

-

Accurately weigh 5-20 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical as its residual signal should not obscure analyte peaks.[2]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for precise chemical shift referencing (δ = 0.00 ppm).[3]

-

Transfer the solution to a standard 5 mm NMR tube.

Instrument Setup & Data Acquisition:

-

Insert the NMR tube into a spinner turbine and place it in the sample gauge to ensure correct positioning within the magnet.

-

Insert the sample into the NMR spectrometer (e.g., a 300 or 500 MHz instrument).

-

"Lock" the spectrometer on the deuterium signal of the solvent to correct for magnetic field drift.

-

"Shim" the magnetic field to optimize its homogeneity across the sample, resulting in sharp, symmetrical peaks.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Subsequently, acquire the ¹³C NMR spectrum, typically requiring a larger number of scans due to the low natural abundance of the ¹³C isotope.

¹H NMR Data: Analysis and Interpretation

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity/splitting).

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 5,5-dimethyl-4-oxohexanoate

Introduction

Ethyl 5,5-dimethyl-4-oxohexanoate is a β-keto ester of significant interest to researchers and professionals in the fields of organic synthesis and drug development. As with other members of the β-keto ester class, its unique structural features, characterized by a ketone and an ester functional group separated by a methylene unit, impart a high degree of chemical versatility. This makes it a valuable intermediate in the synthesis of more complex molecular architectures, including heterocyclic compounds and other pharmacologically relevant scaffolds.[1][2] The presence of an enolizable proton alpha to both carbonyl groups is a key feature, allowing for a range of carbon-carbon bond-forming reactions that are fundamental to modern medicinal chemistry.[2]

This technical guide provides a comprehensive overview of the known properties of this compound, alongside detailed, field-proven methodologies for the experimental determination of its core physical characteristics. The protocols described herein are designed to be self-validating and are grounded in established principles of physical organic chemistry, ensuring both accuracy and reproducibility for researchers in a laboratory setting.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unequivocal identity. For this compound, this is defined by its molecular structure and associated identifiers.

Molecular Structure:

Caption: 2D Structure of this compound

| Identifier | Value | Source |

| Molecular Formula | C10H18O3 | PubChem[3] |

| Molecular Weight | 186.25 g/mol | PubChem[3] |

| IUPAC Name | This compound | PubChem[3] |

| PubChem CID | 14090320 | PubChem[3] |

| CAS Number | Not explicitly assigned | |

| Predicted XLogP3 | 1.5 | PubChem[3] |

Experimentally Determined and Predicted Physical Properties

| Property | Value | Method of Determination |

| Boiling Point | Not available | Thiele Tube or Distillation Method[4] |

| Melting Point | Not applicable (liquid at STP) | N/A |

| Density | Not available | Pycnometry or Vibrating Tube Densimetry[5] |

| Refractive Index | Not available | Abbe Refractometry[6] |

| Solubility | Insoluble in water; Soluble in organic solvents (predicted) | Miscibility Testing[7] |

Experimental Protocols for Physical Property Determination

The following protocols are presented to guide the researcher in the accurate and reliable measurement of the key physical properties of this compound.

Determination of Boiling Point

The boiling point is a critical indicator of a liquid's volatility and purity. For a novel or uncharacterized compound, a micro boiling point determination using a Thiele tube is a resource-efficient and accurate method.[8]

Workflow for Boiling Point Determination using Thiele Tube:

Caption: Workflow for NMR Spectroscopic Analysis

Authoritative Grounding: The predicted chemical shifts are based on established empirical data for similar functional groups and molecular environments. The exact chemical shifts may vary slightly depending on the solvent used and the concentration of the sample. [1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 1740 | C=O stretch (ester) |

| ~ 1715 | C=O stretch (ketone) |

| ~ 1240 | C-O stretch (ester) |

| 2960-2850 | C-H stretch (alkane) |

Protocol for IR Spectroscopy (Neat Liquid):

-

Background Spectrum: Obtain a background spectrum of the clean, empty ATR crystal or salt plates.

-

Sample Application: Apply a small drop of neat this compound directly onto the ATR crystal or between two salt plates.

-

Data Acquisition: Acquire the IR spectrum.

-

Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Expert Insight: The two distinct carbonyl stretches for the ketone and ester are key diagnostic peaks in the IR spectrum of a β-keto ester. Their positions can provide information about the electronic environment of the carbonyl groups. [1]

Applications in Drug Development

β-Keto esters are versatile building blocks in medicinal chemistry due to their ability to participate in a wide range of chemical transformations. [2][9]The reactivity of this compound is centered around the enolizable protons at the C3 position and the two electrophilic carbonyl carbons.

Key Synthetic Transformations:

-

Alkylation and Acylation: The enolate of this compound can be readily alkylated or acylated at the C3 position, allowing for the introduction of diverse substituents and the construction of more complex carbon skeletons. [2]* Hantzsch Pyridine Synthesis: β-Keto esters are classical starting materials for the Hantzsch synthesis of dihydropyridines, a scaffold found in numerous cardiovascular drugs.

-

Synthesis of Heterocycles: Condensation reactions with dinucleophiles such as hydrazines, ureas, and amidines can lead to the formation of a variety of five- and six-membered heterocyclic systems, which are privileged structures in drug discovery. [10] The t-butyl group at the C5 position of this compound provides steric bulk, which can influence the regioselectivity and stereoselectivity of its reactions, a feature that can be exploited in asymmetric synthesis.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not available, the safety precautions should be based on the general hazards associated with β-keto esters and flammable organic liquids. [11][12]

-

General Hazards: Assumed to be a combustible liquid. May cause skin and eye irritation. Harmful if swallowed or inhaled. [11]* Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or other chemically resistant gloves and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or with a chemical fume hood.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a β-keto ester with significant potential as a synthetic intermediate in research and drug development. While a complete set of experimentally determined physical properties is not currently in the public domain, this guide provides a comprehensive framework for its characterization. The detailed protocols for determining its boiling point, density, refractive index, and solubility, along with the expected spectroscopic signatures, offer a clear path for researchers to fully characterize this compound. By understanding its chemical identity, physical properties, and reactivity, scientists can effectively leverage this compound in the design and synthesis of novel molecules with potential therapeutic applications.

References

-

ResearchGate. (2021). β‐Ketoesters: An Overview and It's Applications via Transesterification. [Link]

-

Scribd. (n.d.). Ester Solubility and Preparation Lab Report. [Link]

-

Matmake. (n.d.). Refractive Index of Esters - Table. [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

Calnesis Laboratory. (n.d.). Density measurement of liquids. [Link]

-

Vijay Nazare. (n.d.). Determination of Boiling Point (B.P). [Link]

-

PubChem. (n.d.). This compound. Retrieved January 17, 2026, from [Link]

-

University of Massachusetts. (n.d.). MEASUREMENT OF DENSITY. [Link]

-

Chemistry LibreTexts. (2023, January 22). Properties of Esters. [Link]

-

MDPI. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]

-

NIH. (2013, July 19). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Densities, Viscosities and Refractive Indices for Binary Mixtures of Diethyl Carbonate with Fatty Acid Ethyl Esters - ProQuest [proquest.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. calnesis.com [calnesis.com]

- 6. matmake.com [matmake.com]

- 7. scribd.com [scribd.com]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity [mdpi.com]

- 10. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

An In-Depth Technical Guide to the Synthesis of Ethyl 5,5-dimethyl-4-oxohexanoate: Starting Materials and Strategic Execution

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining Ethyl 5,5-dimethyl-4-oxohexanoate, a valuable keto-ester intermediate in organic synthesis. We will delve into two primary, field-proven strategies: a Michael Addition-Retro-Claisen Condensation sequence and a direct Alkylation-Decarboxylation approach. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying mechanistic principles and strategic considerations for selecting the optimal synthetic route. We will analyze the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system. All claims are substantiated with citations to authoritative sources, and detailed experimental protocols are provided for practical application.

Introduction: The Significance of this compound

This compound is a γ-keto ester characterized by a sterically hindered neopentyl ketone moiety. This structural feature makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of both a ketone and an ester functionality at a 1,4-separation allows for a wide range of subsequent chemical transformations, including the formation of heterocyclic compounds, such as pyridazines and pyrazolones, and as a precursor for various pharmacologically active scaffolds. The strategic selection of starting materials is paramount to an efficient and scalable synthesis of this target molecule. This guide will explore the most logical and well-documented approaches to its preparation.

Strategic Analysis of Synthetic Pathways

The retrosynthetic analysis of this compound reveals two primary bond disconnections that lead to logical and efficient forward syntheses.

Caption: Retrosynthetic analysis of this compound.

Route 1: The Michael Addition-Retro-Claisen Condensation Pathway

This is arguably the most convergent and atom-economical approach. It involves the conjugate addition of the enolate of ethyl acetoacetate to mesityl oxide. The resulting adduct, a β-dicarbonyl compound, is then subjected to a retro-Claisen condensation to remove the acetyl group, yielding the desired product.

Route 2: The Alkylation-Decarboxylation Pathway

This route offers a more linear, but highly controlled, approach. It begins with the synthesis of ethyl pivaloylacetate (also known as ethyl 4,4-dimethyl-3-oxopentanoate). The enolate of this β-keto ester is then alkylated with an ethyl haloacetate. The resulting α-substituted β-keto ester is then subjected to decarboxylation to furnish the final product.

In-Depth Analysis of Starting Materials

A successful synthesis is contingent on the quality and properties of the starting materials. The following table summarizes the key reagents for both primary routes.

| Starting Material | Route | Key Properties | Supplier Information |

| Ethyl Acetoacetate | 1 | Colorless liquid, fruity odor, pKa of α-protons ~11.[1] | Readily available from major chemical suppliers. |

| Mesityl Oxide | 1 | Oily, colorless to light yellow liquid, peppermint-like odor. | Commercially available, but can also be prepared from acetone. |

| Acetone | 1 | Colorless, volatile, flammable liquid. | Widely available in high purity. |

| Sodium Ethoxide | 1 & 2 | White to yellowish powder, strong base, moisture-sensitive.[2][3] | Commercially available as a solid or as a solution in ethanol. |

| Ethyl Pivaloylacetate | 2 | Colorless liquid. | Commercially available from various suppliers. |

| Pivaloyl Chloride | 2 | Colorless liquid, pungent odor, corrosive, and moisture-sensitive. | Available from major chemical suppliers. |

| Ethyl Chloroacetate | 2 | Colorless liquid, pungent, fruity odor, lachrymator.[4][5][6] | Readily available from major chemical suppliers. |

Detailed Synthetic Protocols and Mechanistic Discussion

Route 1: Michael Addition Followed by Retro-Claisen Condensation

This two-step sequence is highly efficient for constructing the carbon skeleton of the target molecule.

Step 1a: Preparation of Mesityl Oxide from Acetone (Aldol Condensation/Dehydration)

Mesityl oxide is readily prepared from the self-condensation of acetone. While commercially available, this preparation is a classic and cost-effective procedure. The reaction proceeds via an aldol addition to form diacetone alcohol, which is then dehydrated.[7][8]

Caption: Synthesis of Mesityl Oxide from Acetone.

Experimental Protocol: A well-established procedure involves the dehydration of diacetone alcohol, which is formed from the base-catalyzed dimerization of acetone.[9] A flask is charged with crude diacetone alcohol and a catalytic amount of iodine. The mixture is distilled, and the fraction boiling between 126-131°C is collected as pure mesityl oxide.[9]

Step 1b: Michael Addition of Ethyl Acetoacetate to Mesityl Oxide

The core C-C bond-forming step involves the 1,4-conjugate addition of the enolate of ethyl acetoacetate (the Michael donor) to mesityl oxide (the Michael acceptor).[10]

Mechanism: The reaction is initiated by the deprotonation of the acidic α-carbon of ethyl acetoacetate by a base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then attacks the β-carbon of the α,β-unsaturated ketone of mesityl oxide. The resulting enolate is then protonated during workup to give the Michael adduct.

Step 1c: Deacetylation via Retro-Claisen Condensation

The direct product of the Michael addition is Ethyl 2-acetyl-5,5-dimethyl-4-oxohexanoate. To obtain the target molecule, the acetyl group must be removed. This is achieved through a base-catalyzed retro-Claisen condensation.[4]

Mechanism: The addition of a strong base (like sodium ethoxide in ethanol) to the β-dicarbonyl adduct results in the cleavage of the C-C bond between the carbonyl carbon of the acetyl group and the α-carbon. This is effectively the reverse of a Claisen condensation. The reaction is driven by the formation of the stable, non-enolizable ethyl acetate and the enolate of the desired product, which is then protonated upon acidic workup.

Caption: Workflow for the Alkylation/Decarboxylation sequence.

Experimental Protocol (Alkylation and Decarboxylation): To a suspension of sodium hydride in anhydrous THF at 0°C, a solution of ethyl pivaloylacetate in THF is added slowly. After hydrogen evolution ceases, ethyl chloroacetate is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. After a standard aqueous workup and extraction, the crude alkylated product is dissolved in a mixture of DMSO, water, and lithium chloride. The mixture is heated to drive the Krapcho decarboxylation. The product is then isolated by extraction and purified by vacuum distillation.

Comparative Analysis and Conclusion

| Feature | Route 1: Michael/Retro-Claisen | Route 2: Alkylation/Decarboxylation |

| Convergence | Highly convergent. | Linear sequence. |

| Atom Economy | Generally higher. | Lower, due to the loss of CO2. |

| Starting Materials | Readily available and inexpensive (acetone, ethyl acetoacetate). | Requires synthesis or purchase of ethyl pivaloylacetate. Pivaloyl chloride is corrosive. |

| Control | The retro-Claisen step requires careful control of conditions. | Each step is a distinct, well-controlled reaction. |

| Scalability | Well-suited for large-scale synthesis. | Can be readily scaled, but may require more unit operations. |

| Key Challenges | Potential for side reactions in the Michael addition; ensuring complete retro-Claisen reaction. | Handling of sodium hydride and corrosive pivaloyl chloride; high temperatures for decarboxylation. |

Safety Considerations

-

Sodium ethoxide and sodium hydride are highly reactive and flammable solids that react violently with water. They should be handled under an inert atmosphere. [2][3][11]* Pivaloyl chloride is corrosive and reacts with moisture. It should be handled in a fume hood with appropriate personal protective equipment.

-

Ethyl chloroacetate is a lachrymator and is toxic. All manipulations should be performed in a well-ventilated fume hood. [5][6]* Mesityl oxide is a flammable liquid and an irritant. [12][13][14]* Ethyl acetoacetate is a combustible liquid. * Standard laboratory safety practices, including the use of safety glasses, lab coats, and gloves, should be observed at all times.

References

-

Organic Syntheses, Coll. Vol. 1, p.345 (1941); Vol. 5, p.78 (1925).

-

Gotor-Fernández, V., et al. (2018). Liquid-phase synthesis of mesityl oxide from pure acetone over ion-exchange resins: catalysts screening study. Reaction Kinetics, Mechanisms and Catalysis, 125(2), 835-849.

- McMurry, J. (2015). Organic Chemistry (9th ed.). Cengage Learning.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.

-

Wang, C., et al. (2019). Sequential Michael addition/retro-Claisen condensation of aromatic β-diketones with α,β-unsaturated esters: an approach to obtain 1,5-ketoesters. Organic & Biomolecular Chemistry, 17(3), 557-565.

-

PubChem Compound Summary for CID 13025296, 5,5-Dimethyl-4-oxohexanoic acid. National Center for Biotechnology Information.

-

BenchChem. (2025). A Comparative Performance Analysis of Ethyl Pivaloylacetate and Alternative Synthons.

-

Sigma-Aldrich. (2024). Safety Data Sheet for Ethyl acetoacetate.

-

St. Paul's Cathedral Mission College. Carbonyl Compounds.

-

BenchChem. (2025). Application Notes and Protocols: Alkylation of Ethyl Pivaloylacetate for C-C Bond Formation.

-

Sigma-Aldrich. (2024). Safety Data Sheet for Mesityl oxide.

-

Fisher Scientific. (2025). Safety Data Sheet for Sodium ethoxide.

-

Carl ROTH. (n.d.). Safety Data Sheet: Ethyl chloroacetate.

-

ChemicalBook. (2025). Sodium ethoxide - Safety Data Sheet.

-

Krapcho, A. P. (2007). Recent synthetic applications of the dealkoxycarbonylation reaction. Part 2. Dealkoxycarbonylations of β-keto esters, α-cyanoesters and related analogues. ARKIVOC, 2007(ii), 54-120.

-

ResearchGate. (2012). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?

-

Fisher Scientific. (2025). Safety Data Sheet for Mesityl oxide.

-

PubChem Compound Summary for CID 8868, Ethyl Acetoacetate. National Center for Biotechnology Information.

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: ethyl chloroacetate.

- Krapcho, A. P., & Lovey, A. J. (1973). Decarbalkoxylations of geminal dicarbalkoxy compounds. Tetrahedron Letters, 14(12), 957-960.

-

Fisher Scientific. (2025). Safety Data Sheet for Ethyl acetoacetate.

-

LibreTexts. (2024). 23.7: The Claisen Condensation Reaction.

-

FUJIFILM Wako. (2024). Safety Data Sheet for 20% Sodium Ethoxide Ethanol Solution.

-

ChemicalBook. (2025). Mesityl oxide - Safety Data Sheet.

-

St. Paul's Cathedral Mission College. Carbonyl Compounds.

-

Sigma-Aldrich. (2025). Safety Data Sheet for ethyl chloroacetate.

-

AstaTech Inc. (n.d.). Safety Data Sheet for Ethyl acetoacetate 99%.

-

Tokyo Chemical Industry Co., Ltd. (n.d.). Ethyl 5-Oxohexanoate.

-

Google Patents. (2017). US20170267625A1 - Method for producing ethyl 4-methyloctanoate.

-

ACS Omega. (2024). Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenolate.

-

CDH Fine Chemical. (n.d.). Ethyl Acetoacetate CAS No 141-97-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.

-

CDH Fine Chemical. (n.d.). MESITYL OXIDE CAS NO 141-79-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.

-

Fisher Scientific. (2025). Safety Data Sheet for Ethyl chloroacetate.

-

Semantic Scholar. (n.d.). Recent synthetic applications of the dealkoxycarbonylation reaction. Part 2. Dealkoxycarbonylations of β-keto esters, α-cyano.

-

BASF. (2025). Safety Data Sheet for Na-Ethylate Crystals.

-

PubChem Compound Summary for CID 166437841, Ethyl 4-cyano-5-oxohexanoate. National Center for Biotechnology Information.

-

PubChem Compound Summary for CID 84130, Ethyl 5-oxohexanoate. National Center for Biotechnology Information.

-

PubChem Compound Summary for CID 8868, Ethyl Acetoacetate. National Center for Biotechnology Information.

-

Gelest, Inc. (2015). SODIUM ETHOXIDE. 95% - Safety Data Sheet.

-

New Jersey Department of Health. (n.d.). MESITYL OXIDE - HAZARD SUMMARY.

-

ACS Publications. (2004). Experimental Studies on the Syntheses of Mesityl Oxide and Methyl Isobutyl Ketone via Catalytic Distillation.

Sources

- 1. researchgate.net [researchgate.net]

- 2. orgsyn.org [orgsyn.org]

- 3. In situ product recovery of bio-based ethyl esters via hybrid extraction-distillation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Sequential Michael addition/retro-Claisen condensation of aromatic β-diketones with α,β-unsaturated esters: an approach to obtain 1,5-ketoesters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Claisen Condensation [organic-chemistry.org]

- 6. 62° CBQ - Optimized synthesis and characterization of ethyl [i]N[/i]-cycloamine acetates [abq.org.br]

- 7. Mthis compound | C9H16O3 | CID 12383075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. scispace.com [scispace.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Ethyl 5,5-dimethyl-3-oxohexanoate | 5435-91-6 [sigmaaldrich.com]

An In-depth Technical Guide to Ethyl 5,5-dimethyl-4-oxohexanoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive overview of Ethyl 5,5-dimethyl-4-oxohexanoate, a β-keto ester with significant potential in synthetic organic chemistry. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven insights to provide a thorough resource for professionals in research and drug development.

Introduction and Molecular Architecture

This compound is a specialty chemical characterized by a ketone functional group at the β-position relative to an ethyl ester. This arrangement imparts a unique reactivity profile, making it a valuable intermediate in the synthesis of more complex molecules. The presence of a bulky tert-butyl group adjacent to one of the carbonyls introduces steric hindrance that can be strategically exploited in chemical transformations.

The structural formula of this compound is C₁₀H₁₈O₃. Its architecture consists of a six-carbon hexanoate backbone, with a ketone at the C4 position and two methyl groups at the C5 position, forming a tert-butyl moiety. The carboxylic acid at C1 is esterified with an ethyl group.

Molecular Structure of this compound

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Profile

| Property | Predicted Value/Characteristic | Source/Basis |

| Molecular Weight | 186.25 g/mol | Calculation |

| Molecular Formula | C₁₀H₁₈O₃ | PubChemLite[1] |

| Appearance | Colorless to pale yellow liquid | Analogy to similar β-keto esters |

| Boiling Point | ~220-240 °C at 760 mmHg | Extrapolation from similar compounds |

| Density | ~0.98 - 1.02 g/mL | Extrapolation from similar compounds |

| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone). Sparingly soluble in water. | General properties of esters |

| pKa (α-proton) | ~11-13 | Analogy to ethyl acetoacetate |

Spectroscopic Characteristics:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group (a quartet around 4.2 ppm and a triplet around 1.3 ppm). The methylene protons between the carbonyl groups would appear as a singlet around 3.5 ppm. The tert-butyl group would exhibit a sharp singlet around 1.2 ppm.

-

¹³C NMR: The carbon NMR would display distinct signals for the two carbonyl carbons (ester and ketone) in the range of 170-210 ppm. The carbons of the ethyl group and the tert-butyl group would also be readily identifiable.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by two strong carbonyl stretching bands. The ester carbonyl will appear around 1740-1750 cm⁻¹, while the ketone carbonyl will be observed at a slightly lower wavenumber, around 1715-1725 cm⁻¹.[2] The C-O stretching of the ester will also be present in the 1100-1300 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) at m/z = 186. Subsequent fragmentation would likely involve the loss of the ethoxy group (-45) and cleavage adjacent to the carbonyl groups.

Synthesis Protocol: A Mechanistic Approach

A robust and scalable synthesis of this compound can be achieved via the acylation of a suitable enolate. A plausible and efficient method is the C-acylation of the enolate of ethyl propionate with pivaloyl chloride. This approach offers good control over the regioselectivity of the reaction.

Reaction Scheme:

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology:

Rationale: The use of Lithium Diisopropylamide (LDA), a strong, non-nucleophilic base, is crucial for the quantitative and regioselective deprotonation of ethyl propionate at the α-carbon, minimizing self-condensation side reactions. The reaction is performed at low temperatures (-78 °C) to control the reactivity of the enolate and prevent unwanted side reactions.

-

Enolate Formation:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add anhydrous tetrahydrofuran (THF).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Add diisopropylamine (1.1 equivalents) to the THF.

-

Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred solution. Allow the mixture to stir for 30 minutes at -78 °C to ensure complete formation of LDA.

-

Add ethyl propionate (1.0 equivalent) dropwise to the LDA solution. Stir for 1 hour at -78 °C to generate the lithium enolate.

-

-

Acylation:

-

Add pivaloyl chloride (1.0 equivalent) dropwise to the enolate solution at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

-

Self-Validation: The purity of the final product should be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and its structure verified by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Applications in Research and Drug Development

β-Keto esters are versatile building blocks in organic synthesis, and this compound is no exception.[3][4] Its utility stems from the presence of multiple reactive sites that can be selectively manipulated.

Key Synthetic Transformations:

-

Alkylation: The acidic α-protons between the two carbonyl groups can be readily removed by a base to form a nucleophilic enolate, which can then be alkylated with various electrophiles.[5] The steric bulk of the adjacent tert-butyl group can influence the stereochemical outcome of this reaction.

-

Heterocycle Synthesis: β-Keto esters are common precursors for the synthesis of a wide variety of heterocyclic compounds, such as pyrimidines, pyrazoles, and isoxazoles, which are prevalent scaffolds in many pharmaceutical agents.[6]

-

Reduction: The ketone can be selectively reduced to a secondary alcohol, introducing a new stereocenter.

-

Decarboxylation: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then undergo decarboxylation to yield a ketone.

Logical Relationship in Synthetic Utility

Caption: Synthetic pathways originating from this compound.

The incorporation of the tert-butyl group can confer desirable pharmacokinetic properties to drug candidates, such as increased metabolic stability and lipophilicity. Therefore, this compound serves as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications.

Safety and Handling

As with all chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Specific toxicity data for this compound is not available, but it should be treated as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact. In case of exposure, seek immediate medical attention.

References

-

PubChemLite. (2025). This compound (C10H18O3). [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethyl methanoate. [Link]

-

MDPI. (2022). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. [Link]

-

Chemistry LibreTexts. (2025). 22.7: Alkylation of Enolate Ions. [Link]

Sources

- 1. PubChemLite - this compound (C10H18O3) [pubchemlite.lcsb.uni.lu]

- 2. infrared spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of ethyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

Navigating the Synthesis and Procurement of Ethyl 5,5-dimethyl-4-oxohexanoate: A Technical Guide for Chemical Researchers

For researchers and drug development professionals, the accessibility of key chemical intermediates is a critical determinant of project timelines and success. This guide provides an in-depth technical overview of the commercial availability and synthesis of Ethyl 5,5-dimethyl-4-oxohexanoate, a keto ester of interest in organic synthesis. Due to the apparent lack of direct commercial sources for this specific molecule, this document also explores the procurement of structurally similar analogs and provides a detailed synthetic protocol for a closely related isomer, empowering researchers with practical pathways to obtain necessary building blocks.

Defining the Target: this compound

Caption: Figure 1. Chemical Structure of this compound.

Commercial Availability of Structurally Related Analogs

While this compound itself is not commercially available, a number of structurally related analogs can be procured from various suppliers. These compounds may serve as suitable alternatives in certain research applications or as starting materials for further synthetic modifications. The following table summarizes key information for these analogs.

| Compound Name | CAS Number | Molecular Formula | Structure |

| Methyl 4,4-dimethyl-3-oxopentanoate | 55107-14-7 | C₈H₁₄O₃ |  |

| Ethyl 5,5-dimethyl-2,4-dioxohexanoate | 13395-36-3 | C₁₀H₁₆O₄ |  |

| Ethyl 5,5-dimethyl-3-oxohexanoate | 5435-91-6 | C₁₀H₁₈O₃ |  |

| Ethyl 5-methyl-4-oxohexanoate | 54857-48-6 | C₉H₁₆O₃ |  |

Synthetic Pathway: Ozonolysis of Isophorone

For research applications requiring the specific dimethylhexanoate scaffold, a synthetic approach is necessary. A documented synthesis of the isomeric compound, 3,3-dimethyl-5-oxo-hexanoic acid ethyl ester, provides a viable and scalable route starting from the readily available industrial chemical, isophorone.[2] This process involves an ozonolysis reaction followed by esterification.

The workflow for this synthesis is depicted in the following diagram:

Caption: Figure 2. Synthetic Workflow for 3,3-dimethyl-5-oxo-hexanoic acid ethyl ester.

Detailed Experimental Protocol

The following protocol is adapted from a reported synthesis of 3,3-dimethyl-5-oxo-hexanoic acid ethyl ester.[2]

Materials:

-

Isophorone (15.8 g)

-

Ethyl acetate (70.0 g)

-

Absolute ethanol (80.0 g)

-

Concentrated sulfuric acid (0.91 g)

-

Ethanolic sodium hydroxide solution

Procedure:

-

A solution of 15.8 g of isophorone in 70.0 g of ethyl acetate is prepared in a suitable reaction vessel.

-

The solution is cooled to 0°C, and ozonolysis is carried out for 2 hours.

-

Following ozonolysis, 80.0 g of absolute ethanol and 0.91 g of concentrated sulfuric acid are added to the reaction mixture.

-

The solution is heated to reflux and maintained overnight.

-

After cooling, the reaction mixture is neutralized to a pH of 7 with an ethanolic solution of sodium hydroxide.

-

The ethanol and ethyl acetate are removed by distillation.

-

The final product, 3,3-dimethyl-5-oxo-hexanoic acid ethyl ester, is isolated by vacuum distillation.

This procedure reportedly yields the product as a colorless fluid with a boiling point of 104-105°C at 19 mbar, with a purity of 98.2% by gas chromatography, corresponding to a yield of 85.9%.[2]

Conclusion

While this compound is not a commercially cataloged chemical, this guide provides researchers with actionable intelligence for navigating this procurement challenge. By identifying and sourcing commercially available structural analogs, scientists can explore alternative synthetic strategies. Furthermore, the detailed synthetic protocol for a closely related isomer offers a direct, lab-scale solution for obtaining the desired chemical scaffold. This dual approach of exploring alternatives and providing a validated synthetic route ensures that research and development in this area can proceed with minimal disruption.

References

-

PrepChem.com. Synthesis of 3,3-dimethyl-5-oxo-hexanoic acid ethyl ester. [Link]

-

PubChemLite. This compound (C10H18O3). [Link]

Sources

An In-Depth Technical Guide to the Stability and Storage of Ethyl 5,5-dimethyl-4-oxohexanoate

Abstract

This technical guide provides a comprehensive analysis of the chemical stability and optimal storage conditions for Ethyl 5,5-dimethyl-4-oxohexanoate, a β-keto ester of interest to researchers, scientists, and professionals in drug development. Drawing upon established principles of organic chemistry and regulatory guidelines for stability testing, this document outlines the principal degradation pathways for this class of compounds, including hydrolysis, thermal decomposition, photolysis, and oxidation. While specific experimental data for this compound is not extensively available in public literature, this guide establishes a robust framework for its stability assessment. Detailed protocols for forced degradation studies and the development of stability-indicating analytical methods are provided to empower researchers to generate precise and reliable stability profiles. The insights herein are designed to ensure the integrity of this compound in research and development settings, thereby supporting the generation of accurate and reproducible results.

Introduction: The Chemical Nature of this compound

This compound is a β-keto ester, a class of organic compounds characterized by a ketone functional group at the β-position relative to an ester group. This structural arrangement confers a unique reactivity upon the molecule, particularly the acidity of the α-protons situated between the two carbonyl groups. This reactivity is the cornerstone of the synthetic utility of β-keto esters, but it also predisposes them to specific degradation pathways.[1]

The presence of a bulky tert-butyl group adjacent to the ketone in this compound introduces significant steric hindrance. This feature is anticipated to influence its reactivity and stability compared to less substituted β-keto esters like ethyl acetoacetate.[2] This guide will explore the implications of this structural feature on the compound's stability profile.

Predicted Degradation Pathways

The stability of this compound is predicted to be influenced by several key environmental factors: pH, temperature, light, and the presence of oxidizing agents. Understanding these potential degradation pathways is critical for establishing appropriate storage and handling procedures.

Hydrolytic Degradation

Hydrolysis represents a primary degradation pathway for esters, including β-keto esters.[1] This reaction can be catalyzed by both acid and base, leading to the cleavage of the ester bond to form the corresponding carboxylic acid and ethanol.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the ester carbonyl oxygen renders the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, the hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate that subsequently collapses to form a carboxylate salt and ethanol.

Following hydrolysis, the resulting β-keto acid, 5,5-dimethyl-4-oxohexanoic acid, is susceptible to decarboxylation, especially upon heating, to yield 4,4-dimethyl-2-pentanone and carbon dioxide.[1]

Caption: Predicted hydrolytic and subsequent decarboxylation pathway.

Thermal Degradation

Elevated temperatures can promote the degradation of this compound. The primary thermal degradation pathway is likely to be decarboxylation of the β-keto acid formed from trace amounts of water and subsequent hydrolysis.[3] In the absence of water, other thermal decomposition pathways may become relevant, potentially involving radical mechanisms at very high temperatures.

Photodegradation